molecular formula C17H19N3O3 B1454127 1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxylic acid CAS No. 1172252-48-0

1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxylic acid

Cat. No. B1454127
CAS RN: 1172252-48-0
M. Wt: 313.35 g/mol
InChI Key: WIAGTARAKCTUSU-UHFFFAOYSA-N
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Description

“1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C17H19N3O3 . It has a molecular weight of 313.35 .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. One of the carbon atoms on the pyrimidine ring is bonded to a phenyl ring, which is a six-membered ring consisting entirely of carbon atoms .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 572.0±50.0 °C and a predicted density of 1.254±0.06 g/cm3 . Its pKa is predicted to be 4.17±0.20 .

Scientific Research Applications

Synthesis and Chemistry

  • Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of various heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidin-4-ones, demonstrating its utility in organic synthesis and the development of new chemical structures (Finlander & Pedersen, 1985).

  • Intermediate in Anticoagulant Synthesis : It serves as an important intermediate in the synthesis of the anticoagulant apixaban, highlighting its role in pharmaceutical chemistry (Wang, Suo, Zhang, Hou, & Li, 2017).

  • Preparation of Novel Benzodifuranyl Compounds : This compound has been utilized in the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which have applications in anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Applications

Structural and Electronic Properties

  • X-Ray Diffraction Studies : The compound's structure has been characterized using X-ray powder diffraction, essential for understanding its chemical properties and potential applications (Wang et al., 2017).

  • Crystal Structure Analysis : Studies on similar compounds have provided insights into their crystal structures, which can be valuable for predicting the behavior and reactivity of this compound (Georges et al., 1989).

properties

IUPAC Name

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-23-14-6-4-12(5-7-14)15-9-16(19-11-18-15)20-8-2-3-13(10-20)17(21)22/h4-7,9,11,13H,2-3,8,10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAGTARAKCTUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCCC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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